2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a fluorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Nitrophenyl Group: This step involves nitration of a phenyl ring, which can be done using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Fluorophenylthio Group: This is usually done via a nucleophilic substitution reaction where a fluorophenylthiol reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets, compared to its chloro or bromo analogs. This makes it a unique compound with potentially distinct applications and effects.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S2/c18-12-4-6-14(7-5-12)25-10-16(22)20-17-19-15(9-26-17)11-2-1-3-13(8-11)21(23)24/h1-9H,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERIGTKDPRHNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.